molecular formula C15H12FNO B1437026 (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 958456-78-5

(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B1437026
M. Wt: 241.26 g/mol
InChI Key: DUDSFAUTFBXEHO-XCVCLJGOSA-N
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Description

“(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” is a chemical compound that is used in scientific research12. Its unique structure allows for diverse applications, ranging from drug development to material science2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, retrosynthetic analysis and forward synthesis are common methods used in the creation of complex compounds3.



Molecular Structure Analysis

The molecular structure of a compound plays a significant role in its properties and applications. However, specific information about the molecular structure of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.



Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the behavior of the compound under various conditions. Unfortunately, specific information about the chemical reactions involving this compound was not found in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can greatly influence its applications. However, specific information about the physical and chemical properties of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.


Scientific Research Applications

Photophysical Properties and Solvent Polarity Effects

Research has explored the photophysical properties of chalcone derivatives, including those similar to "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one". These studies have shown that solvent polarity significantly affects the absorption and fluorescence characteristics due to intramolecular charge transfer interactions. This property is essential for applications in fluorescent probes and materials science, where solvent environment control can modulate the photophysical behavior of materials (Kumari et al., 2017).

Molecular Structure and Hyperpolarizability

Another area of application is in the analysis of molecular structure and hyperpolarizability. Studies have synthesized and characterized compounds closely related to "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one", revealing insights into their crystal structure, vibrational modes, and electronic properties. This research is crucial for developing materials with specific optical and electronic applications, such as non-linear optics (NLO) materials and molecular electronics (Najiya et al., 2014).

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions in derivatives of 1,2,4-triazoles, which share structural similarities with the compound , highlights its potential application in crystal engineering. Understanding these interactions is essential for designing materials with desired properties, such as stability, solubility, and reactivity. Such insights are vital for pharmaceutical sciences and materials chemistry (Shukla et al., 2014).

Fluorescence Probing and Bioimaging

Fluorescent amino acids, including analogues of adenine like 2-aminopurine, have been utilized as probes to study DNA conformational changes. This application is directly relevant to the compound "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" due to its potential as a building block in fluorescent probes. Such probes can offer insights into protein folding, enzyme activity, and other biochemical processes (Rachofsky et al., 2001).

Liquid Crystal Photoalignment

The compound has potential applications in the field of liquid crystals, particularly in photoalignment technologies. Research on prop-2-enoates derivatives demonstrates their utility in promoting the alignment of nematic liquid crystals, which is crucial for liquid crystal display (LCD) technologies. The ability to manipulate liquid crystal orientation through photoalignment offers significant advantages in display technology and optical devices (Hegde et al., 2013).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, specific information about the safety and hazards of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.


Future Directions

The future directions of a compound often involve further research and development to explore its potential applications. However, specific information about the future directions of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

(E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H,17H2/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSFAUTFBXEHO-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200685
Record name (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

CAS RN

958456-78-5
Record name (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958456-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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